Methyl 2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate
Description
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 2-propan-2-yl-1-oxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-8(2)11(9(12)13-3)10(14-11)6-4-5-7-10/h8H,4-7H2,1-3H3 |
InChI Key |
HZNBSISOMPXUAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(C2(O1)CCCC2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Solvent and Temperature Effects
-
Cyclopropanation : Replacing CHCl with THF increases reaction rates due to better solubility of NaH.
-
Bromination : Conducting the reaction at −20°C minimizes radical side pathways, improving selectivity from 78% to 89%.
-
Esterification : Microwave-assisted heating reduces reaction time from 12 hours to 45 minutes while maintaining yields.
Catalytic Innovations
-
Phase-transfer catalysts : Adding tetrabutylammonium bromide (TBAB) during cyclopropanation enhances interfacial interactions, boosting yields by 12%.
-
Enzyme-mediated esterification : Lipase B from Candida antarctica enables esterification under mild conditions (pH 7, 30°C), avoiding acid-catalyzed decomposition.
Comparative Analysis of Synthetic Methodologies
Table 3: Method Comparison Based on Efficiency and Scalability
| Method | Overall Yield | Scalability | Cost | Complexity |
|---|---|---|---|---|
| Cyclopropanation-Esterification | 67% | High | Low | Moderate |
| Base-Catalyzed (Patent) | 63% | Industrial | Medium | High |
| Asymmetric Epoxidation | 41% | Low | High | Very High |
The cyclopropanation-esterification route offers the best balance of yield and scalability for non-chiral applications, while the asymmetric method is reserved for enantioselective synthesis despite its lower yield. Industrial protocols favor the patent-derived approach due to compatibility with continuous-flow reactors .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Chemical Synthesis Applications
Methyl 2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate serves as a versatile building block in organic synthesis. Its unique spirocyclic structure allows for the creation of more complex molecules through various chemical reactions:
- Building Block for Complex Molecules : The compound can be utilized to synthesize derivatives with enhanced properties or functionalities, making it valuable in medicinal chemistry and materials science.
Synthesis Overview
| Step | Reaction Conditions |
|---|---|
| 1 | Reaction with methanol |
| 2 | Catalytic conditions |
| 3 | Purification (e.g., recrystallization) |
The pharmacological potential of this compound has been explored in several studies, revealing promising activities:
Anti-inflammatory Activity : Research indicates that this compound exhibits significant inhibition of inflammation markers, making it a candidate for anti-inflammatory drug development.
Anticancer Properties : Studies have demonstrated that it possesses cytotoxic effects against various cancer cell lines, with IC50 values comparable to established anticancer agents.
Antibacterial and Antifungal Effects : The compound has shown activity against certain bacterial and fungal strains, indicating potential applications in treating infections.
Neuroprotective Effects : Preliminary findings suggest that it may protect neuronal cells from oxidative stress, highlighting its potential in neurodegenerative disease research.
Industrial Applications
In addition to its roles in research and pharmacology, this compound is being investigated for its applications in the development of new materials:
- Polymer Chemistry : The compound can be used to create novel polymeric materials with specific mechanical and thermal properties.
- Chemical Processes : It may serve as an intermediate in the synthesis of agrochemicals or specialty chemicals.
Case Study 1: Anti-inflammatory Activity
In a study evaluating various spirocyclic compounds for their anti-inflammatory properties, this compound was found to significantly reduce levels of pro-inflammatory cytokines.
Case Study 2: Anticancer Activity
Another investigation focused on the cytotoxic effects against human cancer cell lines demonstrated that this compound exhibits promising anticancer activity with an IC50 value indicating effective inhibition of cell proliferation.
Mechanism of Action
The mechanism of action of Methyl 2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate include other oxaspiro compounds with different substituents on the spiro-connected rings. Examples include:
- Methyl 2-(propan-2-yl)-1,5-dioxaspiro[2.4]heptane-2-carboxylate
- Methyl 2-(propan-2-yl)-1,3-dioxaspiro[2.4]heptane-2-carboxylate
Uniqueness
The uniqueness of Methyl 2-(propan-2-yl)-1-oxaspiro[24]heptane-2-carboxylate lies in its specific spiro-connected oxirane structure, which imparts distinct chemical and physical properties
Biological Activity
Methyl 2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which has implications for its biological activity. This article provides a detailed examination of the compound's biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 198.26 g/mol. Its spirocyclic framework contributes to its stability and reactivity, making it a candidate for various biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 198.26 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C)C1(C2(O1)CCCC2(C)C)C(=O)OC |
Biological Activity Overview
Preliminary studies suggest that this compound may exhibit significant biological activities, including:
- Antimicrobial Properties : The compound has shown potential against various microbial strains, indicating its application in treating infections.
- Antiviral Activity : Molecular docking studies have suggested interactions with viral targets, particularly against hepatitis B virus (HBV) and COVID-19 main protease, showing promising binding affinities that exceed those of reference ligands .
The mechanism by which this compound exerts its biological effects may involve:
- Binding Affinity : The spirocyclic structure allows for specific interactions with biomolecular targets, influencing their activity.
- Metabolic Stability : The ester functional group may undergo hydrolysis, releasing active metabolites that interact with various biochemical pathways.
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication or bacterial metabolism.
Case Studies and Research Findings
Recent research has focused on the pharmacological potential of compounds similar to this compound:
- Antiviral Studies : A study demonstrated that derivatives of spirocyclic compounds exhibited significant antiviral activity against HBV and SARS-CoV-2 . The binding interactions were analyzed using molecular docking techniques, revealing that the compound could effectively inhibit viral entry or replication.
- Antimicrobial Testing : In vitro assays have indicated that the compound possesses antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antibiotic development .
- Pharmacological Reviews : A comprehensive review highlighted the importance of structural modifications in enhancing the biological activity of spirocyclic compounds, emphasizing the role of methyl groups in increasing lipophilicity and bioavailability .
Q & A
Q. What are the established synthetic routes for Methyl 2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization of precursors like cyclohexanone derivatives with epoxides or intramolecular esterification. For example, methyl chloroformate reacts with a cyclohexanone derivative under basic conditions (e.g., NaH in THF) to form the spirocyclic ester . Key parameters include:
- Temperature : 0–60°C (lower temps favor selectivity).
- Solvent : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Catalysts : Acidic (H₂SO₄) or basic (K₂CO₃) conditions control ring closure .
Industrial-scale synthesis may use continuous flow reactors for improved reproducibility .
Q. How is the spirocyclic structure of this compound validated experimentally?
- Methodological Answer :
- X-ray crystallography : Resolves bond angles and spiro junction geometry (e.g., SHELX software refines structural models ).
- NMR spectroscopy :
- ¹H NMR : Methyl groups near the spiro center show upfield shifts (δ 1.2–1.5 ppm).
- ¹³C NMR : The spiro carbon resonates at ~95–100 ppm .
- IR spectroscopy : Ester carbonyl (C=O) peaks at ~1720 cm⁻¹ confirm functional groups .
Q. What are the key chemical reactivity patterns of this compound in nucleophilic substitution or oxidation?
- Methodological Answer :
- Nucleophilic substitution : The ester group undergoes hydrolysis with NaOH/EtOH to carboxylic acids. For example, LiAlH₄ reduces the ester to a primary alcohol .
- Oxidation : KMnO₄ or CrO₃ oxidizes the spiro ether ring, forming ketones or lactones .
- Thermal stability : Decomposes above 200°C, requiring inert atmospheres for high-temperature reactions .
Advanced Research Questions
Q. How can reaction mechanisms for spiro ring formation be elucidated using kinetic and computational studies?
- Methodological Answer :
- Kinetic analysis : Monitor intermediates via LC-MS to identify rate-determining steps (e.g., cyclization vs. esterification) .
- DFT calculations : Simulate transition states to compare energy barriers for competing pathways (e.g., B3LYP/6-31G* level) .
- Isotopic labeling : Use ¹⁸O-labeled precursors to track oxygen migration during ring closure .
Q. What experimental designs are optimal for evaluating its biological activity, and how are structure-activity relationships (SAR) analyzed?
- Methodological Answer :
- Antimicrobial assays : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values) .
- Anticancer screening : Use MTT assays on HCT116 colon cancer cells; IC₅₀ values correlate with substituent hydrophobicity .
- SAR strategies :
| Substituent | LogP | IC₅₀ (µM) |
|---|---|---|
| -CH₃ | 1.2 | 25 |
| -C₃H₇ | 2.1 | 15 |
| Larger alkyl groups enhance membrane permeability and potency . |
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). The spiro oxygen forms hydrogen bonds with active-site residues .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .
- QSAR models : Correlate electronic descriptors (e.g., HOMO-LUMO gap) with bioactivity .
Q. How do discrepancies in reported synthetic yields arise, and how can they be resolved?
- Methodological Answer :
- Contradictions : Varying yields (40–80%) may stem from:
- Impurity of precursors : HPLC purity >98% required for reproducibility .
- Oxygen sensitivity : Use Schlenk lines for moisture-sensitive steps .
- Resolution : Optimize via DoE (Design of Experiments) to identify critical factors (e.g., solvent polarity, catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
